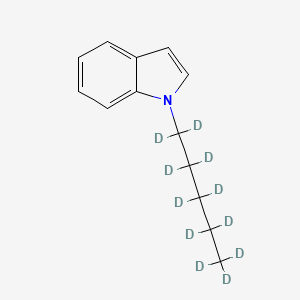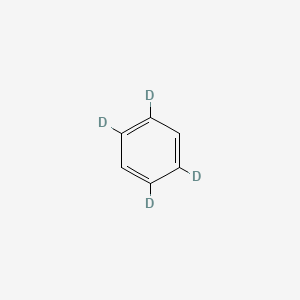
Benzene-1,2,4,5-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene-1,2,4,5-d4, also known as 1,2,4,5-tetradeuteriobenzene, is a deuterated form of benzene where four hydrogen atoms are replaced by deuterium atoms. This compound is represented by the molecular formula C6D4H2. Deuterium, a stable isotope of hydrogen, has one proton and one neutron, making it twice as heavy as hydrogen. The incorporation of deuterium into benzene results in unique physical and chemical properties, making this compound valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzene-1,2,4,5-d4 can be synthesized through several methods, including:
Catalytic Exchange: This method involves the exchange of hydrogen atoms in benzene with deuterium atoms using a deuterium gas and a suitable catalyst, such as palladium on carbon.
Deuteration of Precursors: Another approach is the deuteration of benzene precursors, such as 1,2,4,5-tetrachlorobenzene, using deuterium gas under high temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound typically involves the catalytic exchange method due to its efficiency and scalability. The process is carried out in specialized reactors designed to handle deuterium gas and high-pressure conditions.
Chemical Reactions Analysis
Types of Reactions: Benzene-1,2,4,5-d4 undergoes various chemical reactions similar to benzene, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of a hydrogen atom on the benzene ring with an electrophile. Common reactions include nitration, sulfonation, and halogenation.
Oxidation and Reduction: this compound can undergo oxidation to form compounds such as phenol or benzoic acid. Reduction reactions can convert it to cyclohexane or other reduced forms.
Addition Reactions: Under certain conditions, this compound can participate in addition reactions, such as hydrogenation, to form cyclohexane-d4.
Common Reagents and Conditions:
Nitration: Nitric acid and sulfuric acid are used to introduce a nitro group.
Sulfonation: Sulfuric acid is used to introduce a sulfonic acid group.
Halogenation: Halogens like chlorine or bromine, in the presence of a catalyst such as iron(III) chloride, are used for halogenation.
Major Products:
Nitration: Nitrobenzene-d4
Sulfonation: Benzene-1,2,4,5-tetradeuterosulfonic acid
Halogenation: Chlorobenzene-d4 or Bromobenzene-d4
Scientific Research Applications
Benzene-1,2,4,5-d4 is widely used in scientific research due to its unique properties:
Nuclear Magnetic Resonance (NMR) Spectroscopy: The deuterium atoms in this compound make it an excellent solvent for NMR spectroscopy, providing clearer spectra by reducing background signals from hydrogen.
Isotope Labeling: It is used as an isotope-labeled compound in various studies to trace reaction pathways and mechanisms.
Chemical Kinetics: The presence of deuterium allows researchers to study kinetic isotope effects, providing insights into reaction mechanisms.
Environmental Studies: this compound is used in environmental studies to understand the behavior and fate of deuterated compounds in the environment.
Mechanism of Action
The mechanism of action of Benzene-1,2,4,5-d4 in chemical reactions is similar to that of benzene, with the primary difference being the presence of deuterium atoms. Deuterium has a greater mass than hydrogen, which can influence reaction rates and mechanisms. For example, in electrophilic aromatic substitution reactions, the presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is slower compared to hydrogen due to the stronger C-D bond compared to the C-H bond.
Comparison with Similar Compounds
Benzene-1,2,3,5-d4: Another deuterated benzene with deuterium atoms at different positions.
Benzene-1,3,5-d3: A trideuteriobenzene with three deuterium atoms.
Benzene-1,2-d2: A dideuteriobenzene with two deuterium atoms.
Uniqueness: Benzene-1,2,4,5-d4 is unique due to the specific placement of deuterium atoms, which can influence its physical and chemical properties differently compared to other deuterated benzenes. This specific isotopic labeling makes it particularly useful in studies requiring precise control over isotopic substitution.
Properties
Molecular Formula |
C6H6 |
|---|---|
Molecular Weight |
82.14 g/mol |
IUPAC Name |
1,2,4,5-tetradeuteriobenzene |
InChI |
InChI=1S/C6H6/c1-2-4-6-5-3-1/h1-6H/i1D,2D,5D,6D |
InChI Key |
UHOVQNZJYSORNB-NMRLXUNGSA-N |
Isomeric SMILES |
[2H]C1=CC(=C(C=C1[2H])[2H])[2H] |
Canonical SMILES |
C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


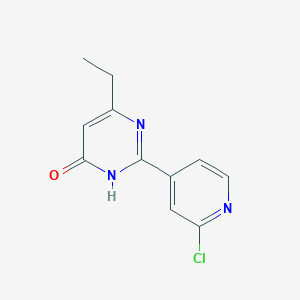
![1-(6-Fluoro-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)-2-phenylethanone](/img/structure/B13440000.png)
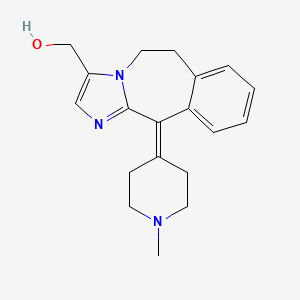

![(2S,4S)-2-[(Benzoyloxy)methyl]-1,3-dioxolane-4-carboxylic acid](/img/structure/B13440012.png)
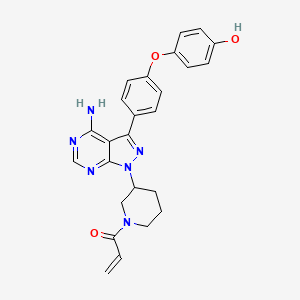
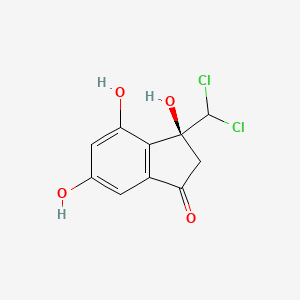
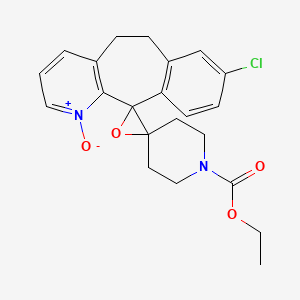
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![1-[2,3-Bis-O-(2,2-dimethyl-1-oxopropyl)-5-O-[(4-methylphenyl)sulfonyl]-alpha-D-arabinofuranosyl]-2-nitro-1H-imidazole](/img/structure/B13440037.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)
![5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B13440052.png)
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
